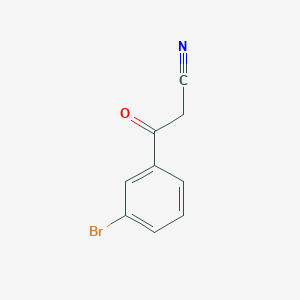

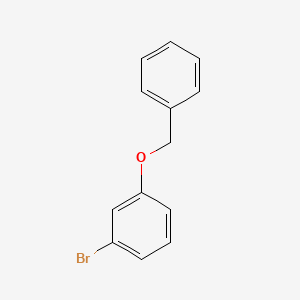

![molecular formula C12H18N2O4S B1334117 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine CAS No. 524711-13-5](/img/structure/B1334117.png)

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Overview

Description

The compound "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and the ease with which it can be functionalized. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including their role as antipsychotic agents , antibacterial agents , , and enzyme inhibitors , . The presence of the sulfonyl group and the dimethoxyphenyl moiety in the compound suggests that it may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multiple steps, including the coupling of different moieties to the piperazine nucleus under controlled conditions. For instance, the synthesis of related compounds has been reported to proceed via nucleophilic substitution reactions with sulfonyl chlorides at specific pH levels . Another approach involves the coupling of piperazine with other compounds, such as 4,4'-sulfonyldiphenol, to form salts with potential for self-assembly into channel structures . The synthesis of the specific compound "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine" is not detailed in the provided papers, but the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as by X-ray diffraction , . These techniques can provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, solid-state NMR spectroscopy can confirm the structure of piperazine derivatives in the solid state, as seen in the characterization of organic cation hydrogensulfates .

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions, including the formation of salts with acids , and the substitution of functional groups to create a diverse array of derivatives , . The reactivity of the sulfonyl group and the piperazine nitrogen atoms can be exploited to synthesize compounds with specific biological activities. The chemical behavior of these compounds can be influenced by factors such as solvent choice, reaction temperature, and the presence of acid acceptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, including "1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine," can be influenced by their molecular structure. These properties can be studied using thermal analysis, spectroscopic investigations, and computational methods such as density functional theory (DFT) calculations . The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be determined and are indicative of the compound's reactivity and stability .

Scientific Research Applications

Biological Screening and Fingerprint Applications

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine derivatives have been explored for their antibacterial, antifungal, and anthelmintic activities. Some derivatives show significant biological activities. Additionally, these compounds have applications in latent fingerprint analysis, as demonstrated by Khan et al. (2019) in their study on sulfonamides and alkylated piperazine derivatives (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Anticancer Potential

Compounds with 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine structures have been evaluated for anticancer activities. For example, Turov (2020) found that derivatives with a piperazine substituent showed effectiveness against various cancer cell lines (Turov, 2020).

Inhibitors of Cancer Cell Proliferation

Novel 1-benzhydryl-sulfonyl-piperazine derivatives have been designed as inhibitors of cancer cell proliferation, specifically targeting breast cancer cells as studied by Kumar et al. (2007) (Kumar, Swamy, Thimmegowda, Prasad, Yip, & Rangappa, 2007).

Molecular Docking Studies

These compounds are also valuable in molecular docking studies for understanding their interaction with target proteins, as demonstrated in the study of antibacterial contenders against superbugs MRSA by Prasad et al. (2022) (Prasad, Ananda, Lohith, Prabhuprasad, Jayanth, Krishnamurthy, Sridhar, Mallesha, & Mallu, 2022).

Development of New Chemical Entities (NCEs)

The integration of sulfonyl piperazine scaffolds with other structures has been explored for developing NCEs with enhanced biological properties. Jadala et al. (2019) synthesized combretastatin-A4 acids integrated with sulfonyl piperazine scaffolds, showing significant antiproliferative activity against various human cancer cell lines (Jadala, Sathish, Anchi, Tokala, Lakshmi, Reddy, Shankaraiah, Godugu, & Kamal, 2019).

Antimicrobial Activities

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine derivatives display antimicrobial activities against pathogenic bacteria and fungi, as indicated in studies like the synthesis and antimicrobial evaluation of N-Mannich bases by Al-Wahaibi et al. (2021) (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

Safety And Hazards

properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-17-10-3-4-11(18-2)12(9-10)19(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLQZVODPMGFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332383 | |

| Record name | 1-(2,5-dimethoxyphenyl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine | |

CAS RN |

524711-13-5 | |

| Record name | 1-(2,5-dimethoxyphenyl)sulfonylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(Benzo[d][1,3]dioxol-5-ylcarbamoyl)phenyl)acetic acid](/img/structure/B1334040.png)

![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)